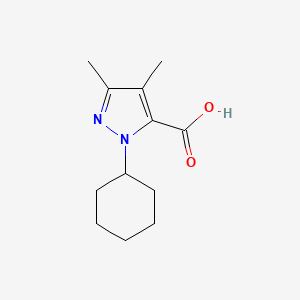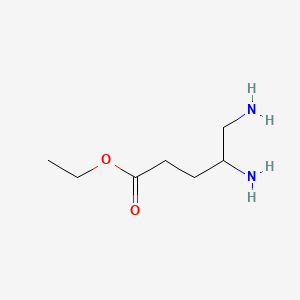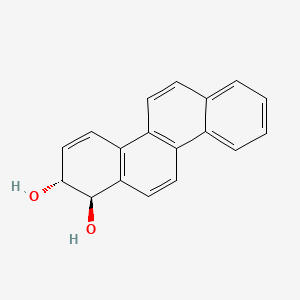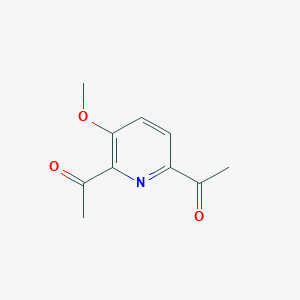
trans-1,2-Dihydro-1,2-dihydroxychrysene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1R,2R)-1,2-dihydrochrysene-1,2-diol is a chiral diol compound derived from chrysene, a polycyclic aromatic hydrocarbon
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-1,2-dihydrochrysene-1,2-diol typically involves the asymmetric dihydroxylation of chrysene derivatives. One common method is the Sharpless asymmetric dihydroxylation, which uses osmium tetroxide and a chiral ligand to achieve high enantioselectivity. The reaction conditions often include a co-oxidant such as N-methylmorpholine N-oxide (NMO) and a solvent like tert-butyl alcohol and water mixture.
Industrial Production Methods
Industrial production of (1R,2R)-1,2-dihydrochrysene-1,2-diol may involve similar asymmetric dihydroxylation processes but scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and yield of the production process, ensuring consistent quality and enantiomeric purity.
化学反应分析
Types of Reactions
(1R,2R)-1,2-dihydrochrysene-1,2-diol undergoes various chemical reactions, including:
Oxidation: The diol can be oxidized to form diketones or quinones using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction of the diol can yield the corresponding hydrocarbon, often using hydrogenation catalysts such as palladium on carbon.
Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride or tosyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Thionyl chloride in dichloromethane or tosyl chloride in pyridine.
Major Products
Oxidation: Formation of diketones or quinones.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of chlorinated or tosylated derivatives.
科学研究应用
(1R,2R)-1,2-dihydrochrysene-1,2-diol has several scientific research applications:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: Investigated for its potential biological activity, including anti-cancer and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
作用机制
The mechanism by which (1R,2R)-1,2-dihydrochrysene-1,2-diol exerts its effects involves its interaction with specific molecular targets and pathways. For example, in asymmetric catalysis, the compound acts as a chiral ligand, coordinating with metal centers to facilitate enantioselective reactions. In biological systems, it may interact with cellular receptors or enzymes, modulating their activity and leading to various physiological effects.
相似化合物的比较
Similar Compounds
(1R,2R)-1,2-dihydroxy-1,2-diphenylethane: Another chiral diol with similar structural features but different aromatic substituents.
(1R,2R)-1,2-dihydroxy-1,2-diphenylcyclohexane: A chiral diol with a cyclohexane backbone instead of a chrysene backbone.
Uniqueness
(1R,2R)-1,2-dihydrochrysene-1,2-diol is unique due to its chrysene-derived structure, which imparts distinct electronic and steric properties. These properties make it particularly valuable in applications requiring high enantioselectivity and specific molecular interactions.
属性
CAS 编号 |
77123-18-3 |
|---|---|
分子式 |
C18H14O2 |
分子量 |
262.3 g/mol |
IUPAC 名称 |
(1R,2R)-1,2-dihydrochrysene-1,2-diol |
InChI |
InChI=1S/C18H14O2/c19-17-10-9-15-14-6-5-11-3-1-2-4-12(11)13(14)7-8-16(15)18(17)20/h1-10,17-20H/t17-,18-/m1/s1 |
InChI 键 |
BIMJIRFFDLQHJJ-QZTJIDSGSA-N |
手性 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C[C@H]([C@@H]4O)O |
规范 SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=CC(C4O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-({[(1-Methyl-1H-pyrazol-4-YL)methyl]amino}methyl)benzene-1,3-diol](/img/structure/B11744197.png)
![benzyl[(3-methyl-1-propyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11744201.png)
![(2-methoxyethyl)({[1-(propan-2-yl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744207.png)

![[(1-ethyl-5-fluoro-3-methyl-1H-pyrazol-4-yl)methyl][(1-propyl-1H-pyrazol-3-yl)methyl]amine](/img/structure/B11744212.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11744214.png)


-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11744252.png)
![3-methyl-7-oxo-4H,7H-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B11744257.png)
![1-(difluoromethyl)-N-[(1,4-dimethyl-1H-pyrazol-5-yl)methyl]-3-methyl-1H-pyrazol-4-amine](/img/structure/B11744258.png)

![3-{[(1-ethyl-5-fluoro-1H-pyrazol-4-yl)methyl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B11744262.png)
